The compound [5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone is a complex organic molecule notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a thienyl group, a fluorophenyl moiety, and a glucopyranosyl fragment, which contribute to its interesting biological activities.
This compound is available from chemical suppliers like Sigma-Aldrich, which markets it as part of a collection of rare and unique chemicals aimed at early discovery researchers . The specific chemical structure can be referenced using its IUPAC name for accurate identification in scientific literature.
This compound can be classified as a thienyl ketone due to the presence of the thienyl group and the ketone functional group. It also falls under the category of glycosides because of the glucopyranosyl component, which is an important feature in many biologically active compounds.
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds with similar structures are often synthesized through:
Technical details such as reaction conditions (temperature, solvents) and catalysts are crucial for optimizing yield and purity but are not explicitly provided in the search results.
The molecular structure of this compound can be represented as follows:
The compound's structural data may include:
CC1=C(C=CC(=C1)C(=O)C2=C(SC=C2)C=C(C=C2)F)C(C(C(C(C(C2=CC=C(C=C2)O)=O)=O)=O)=O)
The compound may participate in various chemical reactions typical for ketones and glycosides:
Technical details regarding specific reaction conditions or yields are not provided but are essential for practical applications.
While specific mechanisms of action for this compound are not detailed in the literature, compounds with similar structures often exhibit biological activities through:
Data regarding specific biological assays or mechanisms would require further experimental investigation.
Relevant data on solubility, stability, and reactivity should be experimentally determined for precise applications.
The compound's unique structure suggests potential applications in various fields:
Further research into its biological activity and potential therapeutic uses would enhance understanding and application in scientific contexts.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8